molecular formula C12H15NO2 B249557 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine

Katalognummer B249557
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: LZTXVWYQTCTGLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine, also known as Safrole amine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine is not fully understood. However, it has been suggested that this compound amine may exert its biological effects by interacting with various receptors and enzymes in the body. For example, this compound amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound amine has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound amine has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine in lab experiments is its relatively simple synthesis method. Additionally, this compound amine has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for various research applications. However, one of the limitations of using this compound amine is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine. One of the potential directions is the development of this compound amine-based drugs for the treatment of various diseases. Another direction is the synthesis of this compound amine-based materials for various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of this compound amine and its potential toxicity.
Conclusion:
In conclusion, this compound amine is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. Its simple synthesis method and wide range of biological activities make it a versatile compound for various research applications. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesemethoden

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine can be synthesized through a multi-step reaction process, starting from safrole. The synthesis involves the reduction of safrole to isosafrole, followed by amination of isosafrole to form N-isosafrol-2-propen-1-amine. Finally, the N-isosafrol-2-propen-1-amine is converted to this compound amine through a simple reaction with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-propen-1-amine amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound amine has been explored as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In material science, this compound amine has been used for the synthesis of various polymers and nanoparticles. In analytical chemistry, this compound amine has been used as a reagent for the detection and quantification of various compounds.

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C12H15NO2/c1-2-5-13-9-10-3-4-11-12(8-10)15-7-6-14-11/h2-4,8,13H,1,5-7,9H2

InChI-Schlüssel

LZTXVWYQTCTGLZ-UHFFFAOYSA-N

SMILES

C=CCNCC1=CC2=C(C=C1)OCCO2

Kanonische SMILES

C=CCNCC1=CC2=C(C=C1)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.